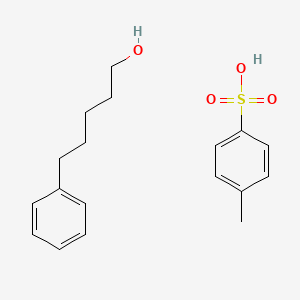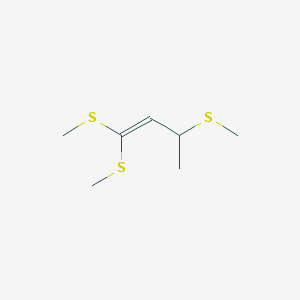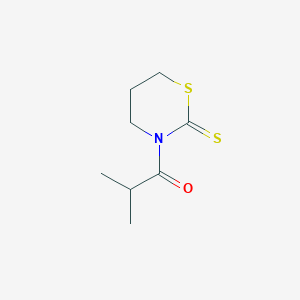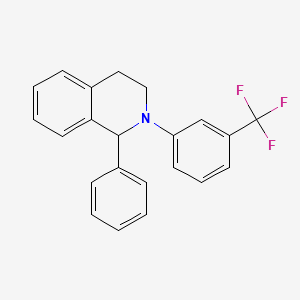
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives by the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide (SeO2) and hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline involves its interaction with various molecular targets and pathways:
Neurotoxicity: It is believed to act as an endogenous neurotoxin, similar to MPTP, which induces parkinsonism by inhibiting mitochondrial complex I.
Pharmacological Effects: The compound interacts with neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects in the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A structural analogue with similar neurotoxic properties.
1,2,3,4-Tetrahydroisoquinoline: A simpler analogue without the trifluoromethyl group, used in various synthetic applications.
1-Phenyltetralin: Another related compound with different pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline imparts unique chemical stability and lipophilicity, enhancing its potential as a pharmaceutical agent and differentiating it from other isoquinoline derivatives .
Propriétés
Numéro CAS |
96719-44-7 |
|---|---|
Formule moléculaire |
C22H18F3N |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
1-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H18F3N/c23-22(24,25)18-10-6-11-19(15-18)26-14-13-16-7-4-5-12-20(16)21(26)17-8-2-1-3-9-17/h1-12,15,21H,13-14H2 |
Clé InChI |
MERSLHVVBXWHTM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



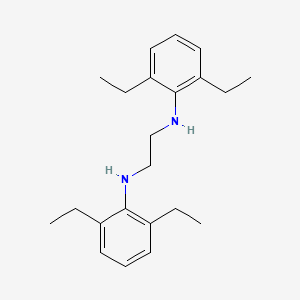
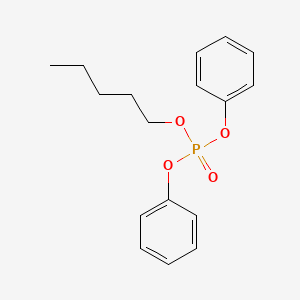
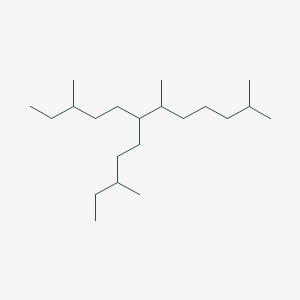
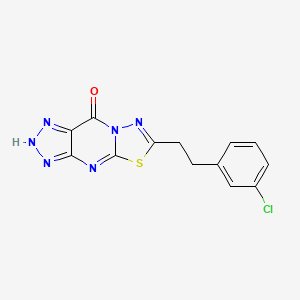
![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
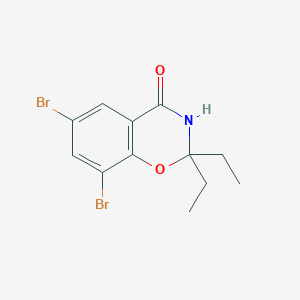
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)

